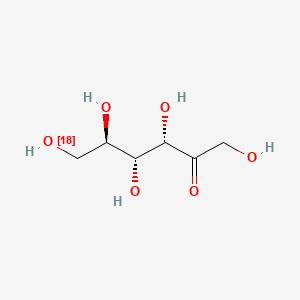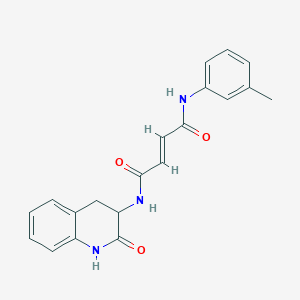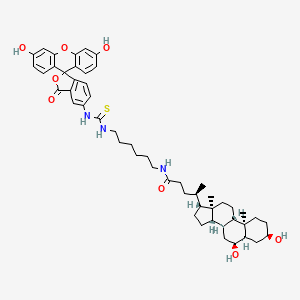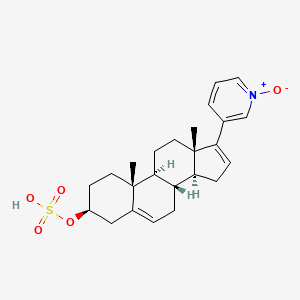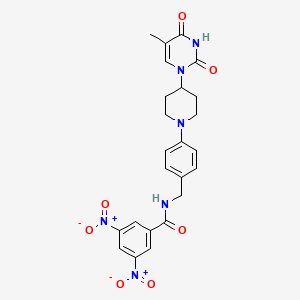
MtTMPK-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MtTMPK-IN-8 is a moderately potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). This compound exhibits submicromolar activity against mycobacteria, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 9.4 micromolar. It is notable for its lack of significant cytotoxicity, making it a promising candidate for tuberculosis research .
Méthodes De Préparation
The synthesis of MtTMPK-IN-8 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the formation of amide bonds and the introduction of functional groups that enhance the compound’s inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these laboratory procedures while ensuring consistency and quality control .
Analyse Des Réactions Chimiques
MtTMPK-IN-8 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to the target enzyme.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups that enhance the compound’s inhibitory properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
MtTMPK-IN-8 has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of thymidylate kinase, providing insights into enzyme kinetics and inhibitor design.
Biology: The compound is employed in biological assays to investigate its effects on mycobacterial growth and survival.
Medicine: this compound is a potential lead compound for developing new antitubercular drugs, given its activity against Mycobacterium tuberculosis.
Industry: In the pharmaceutical industry, this compound serves as a reference compound for screening and developing new inhibitors targeting thymidylate kinase
Mécanisme D'action
MtTMPK-IN-8 exerts its effects by inhibiting Mycobacterium tuberculosis thymidylate kinase, an enzyme crucial for DNA synthesis and repair. The compound binds to the active site of the enzyme, blocking the phosphorylation of thymidine monophosphate to thymidine diphosphate. This inhibition disrupts the nucleotide synthesis pathway, leading to impaired DNA replication and cell death in mycobacteria .
Comparaison Avec Des Composés Similaires
MtTMPK-IN-8 is compared with other thymidylate kinase inhibitors, such as:
MtTMPK-IN-5: A highly effective inhibitor with an IC50 value of 34 micromolar and a minimum inhibitory concentration of 12.5 micromolar.
MtTMPK-IN-6: Another potent inhibitor with similar activity profiles but different structural features.
The uniqueness of this compound lies in its moderate potency combined with low cytotoxicity, making it a balanced candidate for further development .
Propriétés
Formule moléculaire |
C24H24N6O7 |
|---|---|
Poids moléculaire |
508.5 g/mol |
Nom IUPAC |
N-[[4-[4-(5-methyl-2,4-dioxopyrimidin-1-yl)piperidin-1-yl]phenyl]methyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C24H24N6O7/c1-15-14-28(24(33)26-22(15)31)19-6-8-27(9-7-19)18-4-2-16(3-5-18)13-25-23(32)17-10-20(29(34)35)12-21(11-17)30(36)37/h2-5,10-12,14,19H,6-9,13H2,1H3,(H,25,32)(H,26,31,33) |
Clé InChI |
ZDMGZOOCIIYGOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCN(CC2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


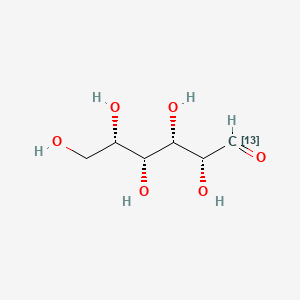
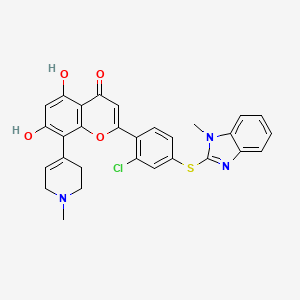
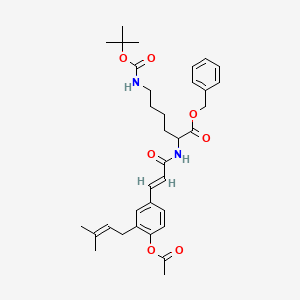
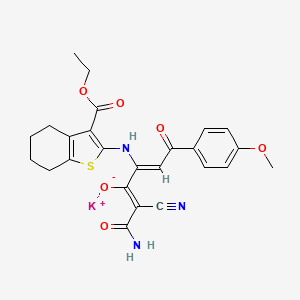
![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
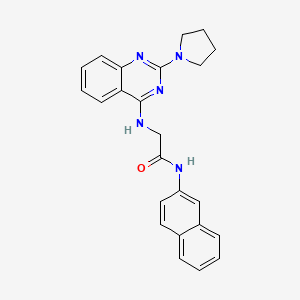
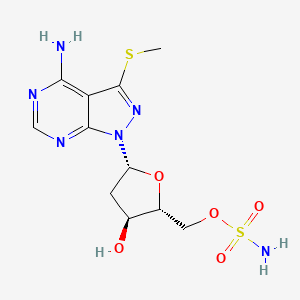
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
